molecular formula C21H19ClN2O3 B15147579 5-(3-chlorophenyl)-N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide

5-(3-chlorophenyl)-N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide

Cat. No.: B15147579
M. Wt: 382.8 g/mol
InChI Key: PUQVCSHUDQHUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring substituted with a chlorophenyl group and a phenyl group linked to a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid group on the furan ring and the amine group on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often prioritized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and the amide linkage makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-[3-(2-methylpropanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H19ClN2O3/c1-13(2)20(25)23-16-7-4-8-17(12-16)24-21(26)19-10-9-18(27-19)14-5-3-6-15(22)11-14/h3-13H,1-2H3,(H,23,25)(H,24,26)

InChI Key

PUQVCSHUDQHUGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.